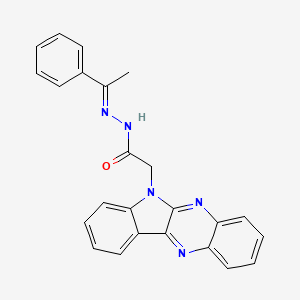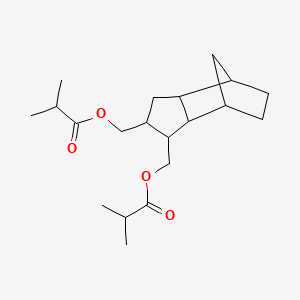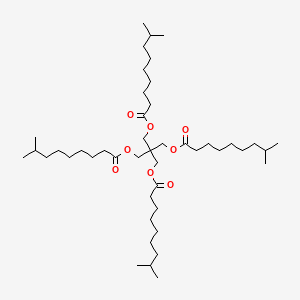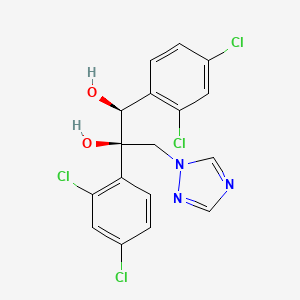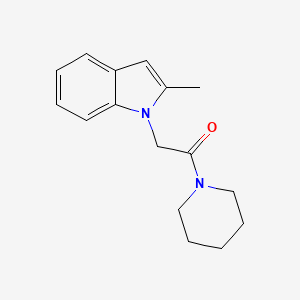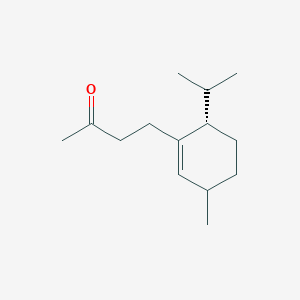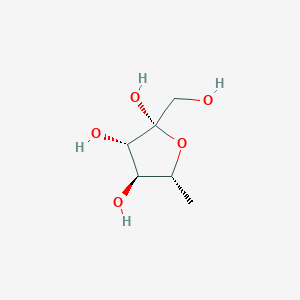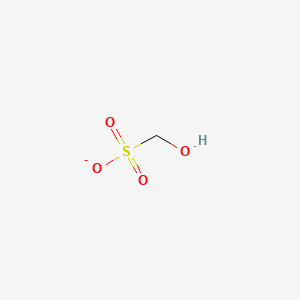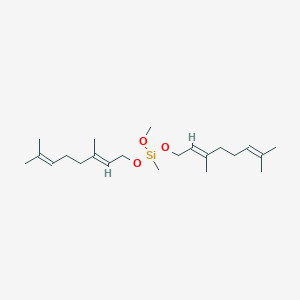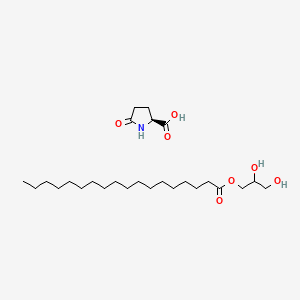
l-Proline, 5-oxo-, ester with 2,3-dihydroxypropyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
l-Proline, 5-oxo-, ester with 2,3-dihydroxypropyl octadecanoate: is a complex organic compound with the molecular formula C26H49NO7 . It is a derivative of proline, an amino acid, modified to include an oxo group at the 5-position and an ester linkage with 2,3-dihydroxypropyl octadecanoate
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with l-proline. The proline undergoes oxidation to introduce the oxo group at the 5-position, followed by esterification with 2,3-dihydroxypropyl octadecanoate.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. The process may also include purification steps to remove by-products and unreacted starting materials.
Types of Reactions:
Esterification: The formation of the ester linkage with 2,3-dihydroxypropyl octadecanoate is achieved through an esterification reaction.
Reduction: Reduction reactions can be used to modify the compound further, depending on the desired application.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) are often used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed:
Oxidation Products: 5-oxoproline derivatives.
Esterification Products: Esterified derivatives with various alcohols.
Reduction Products: Reduced forms of the compound, depending on the specific reduction reaction.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, influencing biochemical processes.
Comparación Con Compuestos Similares
l-Proline: The parent amino acid.
5-oxoproline: The oxidized form of proline.
2,3-dihydroxypropyl octadecanoate: The ester component.
Propiedades
Número CAS |
52683-20-2 |
|---|---|
Fórmula molecular |
C26H49NO7 |
Peso molecular |
487.7 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl octadecanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H42O4.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;7-4-2-1-3(6-4)5(8)9/h20,22-23H,2-19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clave InChI |
NNMSFJYPEWCTSO-HVDRVSQOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.C1CC(=O)N[C@@H]1C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.C1CC(=O)NC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




